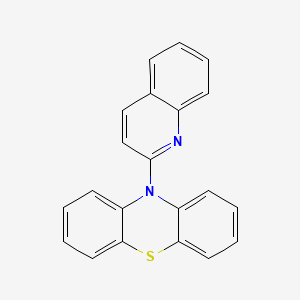

10H-Phenothiazine, 10-(2-quinolinyl)-

説明

Significance of Phenothiazine (B1677639) Scaffolds in Advanced Chemical Research

The phenothiazine scaffold, a tricyclic system featuring a sulfur and a nitrogen atom within the central ring, is a cornerstone in medicinal chemistry and materials science. First synthesized in 1883, its derivatives have become indispensable, most notably as antipsychotic drugs. researchgate.net Beyond their profound impact on neuroscience, phenothiazine-based compounds exhibit a remarkable breadth of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.gov This versatility stems from the electron-rich nature of the phenothiazine nucleus, its non-planar "butterfly" conformation, and the ease with which its structure can be modified. nih.gov In the realm of materials science, phenothiazines are valued for their exceptional optical and electronic properties, making them attractive for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.net

Importance of Quinoline (B57606) Moieties in Hybrid Compound Design for Advanced Applications

Quinoline, a bicyclic aromatic heterocycle containing a nitrogen atom, is another privileged scaffold in chemical research, particularly in the design of hybrid compounds. Its presence in numerous natural products and synthetic molecules with diverse pharmacological activities underscores its importance. Quinoline derivatives have been successfully developed as antimalarial, anticancer, and antimicrobial agents. The quinoline moiety's ability to intercalate with DNA and its role as a versatile building block in organic synthesis make it an ideal component for creating hybrid molecules with enhanced therapeutic efficacy and novel mechanisms of action. unl.edu The fusion of quinoline with other active fragments is a widely employed strategy to overcome drug resistance and to develop compounds with dual modes of action. unl.edu

Rationale for Comprehensive Investigation of 10H-Phenothiazine, 10-(2-quinolinyl)- as a Privileged Hybrid System

The rationale for the in-depth investigation of 10H-Phenothiazine, 10-(2-quinolinyl)- lies in the synergistic potential of its constituent parts. The direct linkage of the electron-donating phenothiazine core to the electron-accepting quinoline moiety creates a donor-acceptor (D-A) system with intriguing photophysical and electrochemical properties. This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon crucial for applications in organic electronics, such as thermally activated delayed fluorescence (TADF) materials for efficient OLEDs. d-nb.info

Furthermore, the combination of a proven pharmacophore like phenothiazine with the biologically active quinoline scaffold opens up new avenues for medicinal chemistry research. The resulting hybrid molecule may exhibit unique biological activities or an enhanced therapeutic profile compared to its individual components. The near-orthogonal orientation of the donor and acceptor units in such conjugates can lead to spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key feature in the design of advanced materials. d-nb.info

A detailed examination of the synthesis, properties, and potential applications of 10H-Phenothiazine, 10-(2-quinolinyl)- is therefore essential to unlock the full potential of this privileged hybrid system.

Detailed Research Findings

Recent studies on phenothiazine-quinoline conjugates have begun to shed light on their unique properties and potential applications.

Synthesis and Characterization

The synthesis of phenothiazine-quinoline conjugates like 10H-Phenothiazine, 10-(2-quinolinyl)- typically involves a cross-coupling reaction. A common approach is the palladium-catalyzed Buchwald-Hartwig amination, reacting a phenothiazine with a halogenated quinoline. For instance, the synthesis of a similar conjugate, PTzQ1, was achieved by reacting phenothiazine with 2-chloro-4-phenylquinoline (B1621219) in the presence of a palladium catalyst and a phosphine (B1218219) ligand. d-nb.info

Characterization of these conjugates relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure, while mass spectrometry confirms the molecular weight. Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including the important dihedral angle between the phenothiazine and quinoline planes. d-nb.info

Photophysical and Electrochemical Properties

Phenothiazine-quinoline conjugates exhibit fascinating photophysical properties stemming from their donor-acceptor architecture. The absorption spectra of these compounds typically show bands corresponding to the individual phenothiazine and quinoline moieties, as well as a lower-energy band attributed to intramolecular charge transfer. d-nb.info

These conjugates are often fluorescent, and some exhibit thermally activated delayed fluorescence (TADF), a highly desirable property for OLED applications as it allows for the harvesting of both singlet and triplet excitons, leading to higher device efficiencies. The emission color can be tuned by modifying the substituents on either the phenothiazine or quinoline rings. d-nb.infonih.gov

Electrochemical studies, such as cyclic voltammetry, are employed to determine the HOMO and LUMO energy levels of these compounds. These measurements are critical for assessing their potential as materials in electronic devices. The HOMO is typically localized on the electron-rich phenothiazine unit, while the LUMO resides on the electron-deficient quinoline moiety, confirming the donor-acceptor nature of the system. d-nb.info

Below are interactive data tables summarizing some of the key photophysical and electrochemical properties of a representative phenothiazine-quinoline conjugate (PTzQ1). d-nb.info

| Property | Value |

|---|---|

| Absorption Maxima (λabs) | 350 nm |

| Emission Maxima (λem) | 525 nm |

| Photoluminescence Quantum Yield (ΦPL) | 0.38 (degassed) |

| Fluorescence Lifetime (τ) | Biexponential decay |

| Property | Value |

|---|---|

| HOMO Energy Level | -5.30 eV |

| LUMO Energy Level | -2.82 eV |

| Electrochemical Band Gap | 2.48 eV |

Potential Applications

The unique properties of 10H-Phenothiazine, 10-(2-quinolinyl)- and related conjugates make them promising candidates for a range of advanced applications.

The strong ICT character and TADF properties of these materials make them highly suitable for use as emitters in OLEDs. The ability to achieve high photoluminescence quantum yields and to harvest triplet excitons can lead to the development of highly efficient and stable OLED devices. d-nb.inforsc.org The tunability of their emission color further enhances their potential in this area.

Given the well-documented biological activities of both phenothiazine and quinoline scaffolds, their hybrid compounds are of significant interest in drug discovery. Research into tetracyclic azaphenothiazines containing a quinoline ring has shown promising anticancer activity. mdpi.com These compounds have been found to induce apoptosis in cancer cell lines. mdpi.com Further investigation into the biological profile of 10H-Phenothiazine, 10-(2-quinolinyl)- could reveal novel therapeutic applications, potentially in oncology or as antimicrobial agents.

Structure

3D Structure

特性

CAS番号 |

89480-04-6 |

|---|---|

分子式 |

C21H14N2S |

分子量 |

326.4 g/mol |

IUPAC名 |

10-quinolin-2-ylphenothiazine |

InChI |

InChI=1S/C21H14N2S/c1-2-8-16-15(7-1)13-14-21(22-16)23-17-9-3-5-11-19(17)24-20-12-6-4-10-18(20)23/h1-14H |

InChIキー |

SLFWORKAOZBCPQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N3C4=CC=CC=C4SC5=CC=CC=C53 |

製品の起源 |

United States |

Advanced Structural and Spectroscopic Characterization of 10h Phenothiazine, 10 2 Quinolinyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 10H-Phenothiazine, 10-(2-quinolinyl)- and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for complete structural assignment.

In the ¹H NMR spectrum, the protons on the phenothiazine (B1677639) and quinoline (B57606) rings resonate in the aromatic region, typically between 6.0 and 9.0 ppm. rsc.org The specific chemical shifts and coupling patterns are dictated by the electronic effects of the nitrogen and sulfur heteroatoms and the substitution pattern on the rings. For instance, the protons on the phenothiazine moiety often appear as complex multiplets due to spin-spin coupling. rsc.org

The ¹³C NMR spectrum complements the proton data, with carbon signals spread over a wider range. The chemical shifts confirm the presence of the distinct aromatic systems of the phenothiazine and quinoline units. researchgate.net Carbons directly attached to the nitrogen and sulfur atoms in the central ring of the phenothiazine core exhibit characteristic shifts. rsc.orgrsc.org The signals for the quinoline moiety are also well-resolved, allowing for precise assignment of each carbon atom. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Phenothiazine Derivatives Note: Data is compiled from various phenothiazine derivatives to illustrate typical chemical shift ranges. Specific values for 10H-Phenothiazine, 10-(2-quinolinyl)- may vary.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of 10H-Phenothiazine, 10-(2-quinolinyl)- and its derivatives. By providing a highly accurate mass measurement (typically within 5 ppm), HRMS allows for the determination of the precise molecular formula. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions of the target molecule, often as the protonated species [M+H]⁺. rsc.orgrsc.org The comparison between the calculated and experimentally found mass provides strong evidence for the compound's identity. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is invaluable for assessing the purity of synthesized compounds and for identifying any byproducts or impurities from the reaction mixture. ethz.ch

Table 2: Example HRMS Data for Phenothiazine Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. mdpi.com For 10H-Phenothiazine, 10-(2-quinolinyl)-, these spectra are characterized by a series of bands corresponding to the vibrational modes of the aromatic rings and the C-N, C-S, and C-H bonds.

The FT-IR spectrum typically shows C-H stretching vibrations of the aromatic rings in the 3000-3100 cm⁻¹ region. scialert.net The C=C and C=N stretching vibrations within the aromatic systems give rise to a series of bands between 1400 and 1625 cm⁻¹. scialert.netnih.gov The C-N and C-S stretching vibrations, which are characteristic of the phenothiazine core, are found at lower wavenumbers. esisresearch.org Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings. nih.gov

Table 3: Characteristic Vibrational Frequencies for Phenothiazine and Quinoline Moieties

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com For phenothiazine derivatives, this method reveals the characteristic non-planar, folded structure of the central thiazine (B8601807) ring. nih.gov The degree of this folding is quantified by the "butterfly angle," which is the dihedral angle between the two benzene (B151609) rings fused to the central ring. nih.gov This angle is a key structural parameter that influences the electronic and photophysical properties of the molecule. X-ray analysis also provides exact measurements of bond lengths and angles, confirming the connectivity established by other spectroscopic methods. nih.gov

Table 4: Representative Solid-State Structural Parameters for Phenothiazine Derivatives

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical properties of 10H-Phenothiazine, 10-(2-quinolinyl)- are governed by its electronic structure, which features the electron-donating phenothiazine unit linked to the electron-accepting quinoline moiety. This donor-acceptor architecture gives rise to intramolecular charge transfer (ICT) characteristics. nih.gov UV-Visible absorption spectroscopy reveals electronic transitions, typically π-π* and n-π* transitions. nih.gov The absorption spectra of phenothiazine derivatives usually exhibit multiple bands in the UV region. nih.govresearchgate.net Upon excitation, these molecules can relax to the ground state via fluorescence, and the emission spectra provide insights into the nature of the excited state. unito.it

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when dissolved in different solvents. ekb.eg Donor-acceptor molecules like 10H-Phenothiazine, 10-(2-quinolinyl)- often exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. nih.govresearchgate.net This phenomenon occurs because the more polar excited state is stabilized to a greater extent by polar solvents compared to the less polar ground state. researchgate.netmdpi.com The magnitude of the Stokes shift (the difference between the absorption and emission maxima) also tends to increase with solvent polarity, which is indicative of a significant change in the dipole moment upon excitation and the presence of an ICT state. nih.gov

Table 5: Illustrative Solvatochromic Data for a Phenothiazine-based Dye

The photoluminescence quantum yield (PLQY or ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The PLQY of phenothiazine derivatives can vary widely depending on the molecular structure and the surrounding environment. The parent phenothiazine molecule has a very low quantum yield (<1% in cyclohexane). nih.gov However, by judiciously modifying the substituents, the emission can be significantly enhanced. Attaching strong electron-withdrawing groups can suppress non-radiative decay pathways and promote the desired π-π* transitions, leading to a dramatic increase in the quantum yield, in some cases approaching 100% in nonpolar solvents. nih.govresearchgate.net The quinoline group in 10H-Phenothiazine, 10-(2-quinolinyl)- acts as an acceptor, and the PLQY of this compound and its derivatives is a key parameter for its potential applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net

Table 6: Photoluminescence Quantum Yields (PLQY) of Substituted Phenothiazine Derivatives

Table of Compounds Mentioned

Time-Resolved Fluorescence and Delayed Fluorescence Characteristics

The photophysical properties of phenothiazine-quinoline conjugates, which are closely related to 10H-Phenothiazine, 10-(2-quinolinyl)-, exhibit thermally activated delayed fluorescence (TADF). The investigation into these conjugates, specifically PTzQ1 and PTzQ2, in a methyl cyclohexane (B81311) (MCH) solution reveals bi-exponential transient decay, which is indicative of both prompt and delayed fluorescence.

In degassed MCH solutions, these compounds show a prompt fluorescence (PF) lifetime (τPF) and a delayed fluorescence (DF) lifetime (τDF). For one of the studied conjugates, the prompt fluorescence lifetime was recorded at 8.32 nanoseconds, with a delayed fluorescence component of 0.51 microseconds. This efficient reverse intersystem crossing (rISC) points to a strong TADF characteristic.

The nature of the excited states is crucial in understanding these fluorescence characteristics. The triplet state is identified as a local triplet (³LE) state, primarily located on the phenothiazine donor moiety. In contrast, the singlet state is a charge-transfer (¹CT) state, which arises from the donor-acceptor coupling in the excited state. The energy gap between the lowest singlet state (S₁) and the lowest triplet state (T₁) (ΔEST) is a key parameter for TADF materials. For the phenothiazine-quinoline conjugates, the ΔEST values have been determined to be as low as 0.03 to 0.05 eV. Such small energy gaps facilitate the efficient thermal up-conversion of triplet excitons to the singlet state, leading to the observed delayed fluorescence.

Table 1: Time-Resolved and Delayed Fluorescence Data for Phenothiazine-Quinoline Conjugates

| Compound | Prompt Fluorescence Lifetime (τPF) | Delayed Fluorescence Lifetime (τDF) | S₁-T₁ Energy Gap (ΔEST) |

|---|---|---|---|

| Phenothiazine-Quinoline Conjugate | 8.32 ns | 0.51 µs | 0.03 - 0.05 eV |

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

While specific cyclic voltammetry data for 10H-Phenothiazine, 10-(2-quinolinyl)- was not available in the reviewed literature, the electrochemical behavior of phenothiazine and its derivatives has been extensively studied, providing insight into its expected redox properties. Phenothiazines are known for their electron-donating nature and typically exhibit reversible or quasi-reversible oxidation processes.

The electrochemical oxidation of the phenothiazine core generally involves the removal of an electron to form a stable cation radical. For instance, N-ethylphenothiazine (EPT) undergoes a reversible first oxidation event at 0.289 V versus the ferrocenium/ferrocene (Cp2Fe+/0) redox couple. uky.edu The stability of this resulting radical cation is a characteristic feature of many phenothiazine derivatives.

Further oxidation to a dication can also occur, though its reversibility is highly dependent on the substituents attached to the phenothiazine ring system. For some derivatives, this second oxidation is irreversible, suggesting the formation of an unstable dication. uky.edu However, the introduction of electron-donating and conjugated substituents can enhance the stability of the dication state through extended charge delocalization. uky.edu

The oxidation potential of phenothiazine derivatives is sensitive to the electronic nature of their substituents. For example, the oxidation potential of 2-aminophenothiazine is lower than that of the parent phenothiazine molecule. The substitution of an electron-withdrawing quinolinyl group at the N-10 position of the phenothiazine ring is expected to influence its redox potential, likely making it higher than that of unsubstituted 10H-phenothiazine due to the inductive effect of the quinolinyl moiety. The precise determination of these values for 10H-Phenothiazine, 10-(2-quinolinyl)- would require experimental analysis via techniques such as cyclic voltammetry.

Future Research Directions and Perspectives on 10h Phenothiazine, 10 2 Quinolinyl Hybrid Systems

Innovation in Synthetic Methodologies and Derivatization Approaches

Future research in the synthesis of 10H-Phenothiazine, 10-(2-quinolinyl)- and related hybrid systems is poised to focus on developing more efficient, sustainable, and versatile methodologies. A significant area of innovation lies in the expanded use of microwave-assisted organic synthesis (MAOS). nih.govresearchgate.net This technique has demonstrated considerable advantages over conventional heating methods, including drastically reduced reaction times and, in many cases, improved reaction yields for phenothiazine (B1677639) and quinoline (B57606) derivatives. nih.govresearchgate.net Exploring MAOS for the direct coupling of phenothiazine and quinoline moieties, as well as for the synthesis of complex derivatives, could streamline production and facilitate the creation of diverse chemical libraries. nih.govjmedchem.com

Another promising direction is the development of novel cyclization strategies to form the core phenothiazine structure, potentially incorporating the quinoline unit at an early stage. nih.gov For instance, methods that proceed through intermediates like phenyl quinoline sulfide (B99878), followed by Ullmann cyclization or a Smiles rearrangement, offer pathways to specific isomers of quinobenzothiazines. nih.gov Refining these reaction conditions to control the formation of desired products selectively is a key challenge. nih.gov Furthermore, diversity-oriented synthesis (DOS) strategies, which employ modular reaction sequences, could be adapted to generate a wide array of derivatives. jmedchem.com This could involve introducing various substituents onto either the phenothiazine or quinoline rings, or modifying the linkage between them. nih.govnih.govacs.org The synthesis of N-acyl, N-sulfonylaminoalkyl, and 1,2,3-triazole substituents at the thiazine (B8601807) nitrogen atom represents a viable approach for creating new analogues with tailored properties. nih.gov

Future efforts will also likely involve flow chemistry, which offers benefits in terms of safety, scalability, and reproducibility for phenothiazine production. jmedchem.com The combination of flow chemistry with other advanced techniques, such as photoredox catalysis or electrochemical synthesis, could unlock new reaction pathways for creating these complex hybrid molecules.

Application of Emerging Spectroscopic and Structural Analysis Techniques

The structural elucidation of 10H-Phenothiazine, 10-(2-quinolinyl)- hybrids will increasingly rely on a combination of advanced spectroscopic and analytical techniques. While standard methods like 1H NMR, 13C NMR, and mass spectrometry remain fundamental for confirming molecular structures, more sophisticated techniques are needed to understand the subtle structural nuances that govern their properties. nih.govnih.gov

High-resolution mass spectrometry (HRMS) will be crucial for the unambiguous determination of elemental composition. nih.gov For complex derivatives, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable for assigning proton and carbon signals accurately.

A significant area for future application is single-crystal X-ray diffraction. mdpi.com This technique provides definitive information about the solid-state conformation, including the characteristic "butterfly" fold of the phenothiazine ring, bond lengths, bond angles, and intermolecular interactions like π-π stacking. mdpi.comresearchgate.net Such data is invaluable for understanding structure-property relationships, for instance, how molecular packing in the solid state influences photophysical properties. researchgate.netresearchgate.net For derivatives that are difficult to crystallize, powder X-ray diffraction can provide useful structural information.

Emerging techniques in chiroptical spectroscopy, such as circular dichroism (CD), could be applied to study chiral derivatives of 10H-Phenothiazine, 10-(2-quinolinyl)-, providing insights into their stereochemistry and potential interactions with chiral biological targets.

Integration of Advanced Computational and Theoretical Modeling for Predictive Design

Advanced computational and theoretical modeling is set to become an integral part of the research and development of 10H-Phenothiazine, 10-(2-quinolinyl)- systems, enabling the predictive design of molecules with optimized properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have already proven to be powerful tools for investigating the structural, electronic, optical, and photovoltaic properties of phenothiazine-based molecules. physchemres.orgnih.gov

Future research will leverage these methods to:

Predict Molecular Geometries: DFT calculations can accurately predict the ground-state geometry, including the folding angle of the phenothiazine core, which is crucial for determining electronic properties. mdpi.comnih.gov

Simulate Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be calculated to predict the electron-donating or -accepting character of new derivatives and to estimate their redox potentials and electronic band gaps. physchemres.orgnih.govrsc.org

Model Spectroscopic Properties: TD-DFT can be used to simulate UV-Vis absorption spectra, helping to interpret experimental data and understand the nature of electronic transitions (e.g., n-π* vs. π-π*). mdpi.comphyschemres.org

Guide Material Design: For applications in organic electronics, computational screening can identify promising candidates for use in devices like OLEDs or solar cells by predicting properties such as charge transport, exciton (B1674681) energies, and light-harvesting efficiency. physchemres.orgnih.gov

Furthermore, the integration of machine learning (ML) models with DFT calculations presents an exciting frontier. researchgate.net By training ML models on DFT-computed data from a library of known phenothiazine-quinoline derivatives, it may become possible to rapidly predict the properties of new, hypothetical molecules, thereby accelerating the discovery of compounds with desired characteristics without the need for extensive synthesis and experimentation. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) can also be applied for a deeper analysis of chemical bonding and reactivity. mdpi.com

Deeper Elucidation of Complex Mechanistic Pathways in Various Fields

A deeper understanding of the mechanistic pathways governing the behavior of 10H-Phenothiazine, 10-(2-quinolinyl)- hybrids is critical for optimizing their function in various applications. Future research will focus on several key areas:

Electrochemical Mechanisms: The redox behavior of phenothiazines is central to many of their applications. researchgate.net While the oxidation of the phenothiazine core is generally understood to proceed through a stable cation radical and then a dication, the influence of the fused quinoline moiety on this process requires further investigation. mdpi.com Advanced electrochemical techniques, such as spectroelectrochemistry (which combines cyclic voltammetry with UV-Vis spectroscopy), can be used to identify and characterize transient intermediates in real-time. mdpi.comnih.gov Understanding these pathways is crucial for designing materials for applications like redox flow batteries or electrochromic devices. researchgate.net

Photophysical Mechanisms: For applications in optoelectronics and sensing, elucidating the detailed photophysical pathways is essential. This includes studying the mechanisms of fluorescence, phosphorescence, and thermally activated delayed fluorescence (TADF). researchgate.netnih.gov Time-resolved spectroscopy (e.g., transient absorption and time-resolved photoluminescence) can map the excited-state dynamics, including processes like intersystem crossing (ISC) and reverse intersystem crossing (RISC), which are vital for TADF in OLEDs. nih.gov The role of different conformers (e.g., quasi-axial and quasi-equatorial) of the phenothiazine unit in influencing these photophysical pathways is a particularly important area of study. nih.gov

Biological Mechanisms of Action: In the context of pre-clinical research, identifying the specific molecular targets and mechanistic pathways is a priority. nih.gov This involves moving beyond broad phenotypic screening to detailed investigations of how these hybrid molecules interact with specific proteins or nucleic acids. Techniques like molecular docking can predict binding modes, while biochemical and cell-based assays can validate these interactions and elucidate the downstream effects on cellular signaling pathways. if-pan.krakow.plnih.gov

Expanding the Scope of Applications in Advanced Materials Science and Catalysis

The unique electronic and photophysical properties of 10H-Phenothiazine, 10-(2-quinolinyl)- and its derivatives make them highly promising candidates for a range of advanced materials. Future research will likely expand their applications beyond current explorations.

Organic Electronics: The electron-rich nature of the phenothiazine core combined with the electron-accepting or π-extending properties of the quinoline moiety creates a versatile donor-acceptor or donor-π-acceptor framework. physchemres.orgrsc.org A significant area of future development is in organic light-emitting diodes (OLEDs), particularly as host materials for blue phosphorescent emitters or as TADF emitters themselves. nih.govresearchgate.net The rigid, fused structure of quinolinophenothiazine has been shown to be a promising fragment for creating materials with high HOMO energy levels, which is beneficial for charge injection in OLEDs. nih.gov Further exploration in organic solar cells (OSCs) as donor materials and organic field-effect transistors (OFETs) as the active semiconductor layer is also warranted. rsc.org

Chemosensors: The fluorescence properties of these hybrids could be harnessed for chemical sensing. The design of derivatives where the binding of a specific analyte (e.g., metal ions, anions, or small molecules) perturbs the intramolecular charge transfer (ICT) state, leading to a detectable change in the fluorescence color or intensity, is a promising avenue.

Catalysis: The redox-active nature of the phenothiazine core suggests potential applications in photocatalysis. Upon photoexcitation, these molecules could act as potent electron donors or acceptors, enabling various organic transformations under mild conditions. Research could focus on designing derivatives with tailored redox potentials and excited-state lifetimes to catalyze specific reactions, such as C-H functionalization or polymerization.

Table 1: Potential Applications in Materials Science

| Application Area | Key Property | Future Research Focus |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | High triplet energy, TADF, good charge transport | Development of stable blue emitters and host materials. nih.govnih.gov |

| Organic Solar Cells (OSCs) | Broad absorption, suitable HOMO/LUMO levels | Design of new donor materials to improve power conversion efficiency. physchemres.orgrsc.org |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility | Synthesis of derivatives that promote ordered molecular packing. rsc.org |

| Chemosensors | Environment-sensitive fluorescence | Creating specific binding sites for target analytes. |

| Photocatalysis | Redox activity, photo-induced electron transfer | Tuning redox potentials for specific catalytic transformations. |

Continued Exploration of Biological Interactions and Pre-clinical Potential (Non-Clinical)

The fusion of the phenothiazine scaffold, known for its diverse biological activities, with the quinoline ring, a common feature in many bioactive compounds, creates significant opportunities for pre-clinical research. nih.govnih.gov Future work in this non-clinical domain will focus on systematically exploring the therapeutic potential of 10H-Phenothiazine, 10-(2-quinolinyl)- derivatives.

Anticancer Activity: Phenothiazine derivatives have shown anticancer properties, and new quinoline-phenothiazine hybrids have also been reported to have cytotoxic effects against various cancer cell lines. nih.govnih.gov Future studies should aim to identify the specific mechanisms of this cytotoxicity, such as the induction of apoptosis or cell cycle arrest. nih.gov The ability of these compounds to overcome multidrug resistance (MDR), a common problem in chemotherapy, is another critical area for investigation. if-pan.krakow.plnih.gov

Antimicrobial Properties: Given the known antibacterial activities of both phenothiazine and quinoline derivatives, their hybrids are strong candidates for the development of new antimicrobial agents. nih.govscispace.com Screening against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains, will be a key step.

Enzyme Inhibition: The structural features of these hybrids make them suitable for targeting specific enzymes. For example, some phenothiazines are known to modulate the activity of cholinesterases or protein kinases. nih.govif-pan.krakow.pl In silico screening followed by in vitro enzymatic assays can identify derivatives that act as potent and selective inhibitors of enzymes implicated in various diseases. acs.orgmdpi.com

It is imperative that this exploration remains in the pre-clinical stage, focusing on in vitro assays, cell-based models, and in silico predictions to establish a foundational understanding of the biological potential without investigating clinical parameters. nuvisan.com

Table 2: Summary of Pre-clinical Areas of Interest

| Area of Interest | Rationale | Research Approach |

|---|---|---|

| Anticancer | Known cytotoxicity of parent scaffolds. nih.gov | In vitro screening on cancer cell lines, apoptosis and cell cycle assays. nih.govnih.gov |

| Antimicrobial | Documented activity of phenothiazines and quinolines. nih.govscispace.com | Minimum Inhibitory Concentration (MIC) assays against bacteria and fungi. |

| Enzyme Inhibition | Potential to interact with active sites of enzymes like kinases or cholinesterases. nih.govif-pan.krakow.pl | Molecular docking and in vitro enzymatic activity assays. |

| MDR Reversal | Ability of phenothiazines to inhibit efflux pumps like P-glycoprotein. if-pan.krakow.plnih.gov | Cell-based assays using resistant cancer cell lines. |

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Optimization

Systematic and comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the rational design and optimization of 10H-Phenothiazine, 10-(2-quinolinyl)- derivatives.

For biological applications (SAR), future research must systematically modify the hybrid structure and correlate these changes with biological activity. if-pan.krakow.plnih.gov Key structural modifications to investigate include:

Substitution on the Phenothiazine Ring: Introducing electron-withdrawing or electron-donating groups at various positions can modulate the molecule's lipophilicity and electronic properties, which in turn affects membrane permeability and target interaction. if-pan.krakow.pldoi.org

Substitution on the Quinoline Ring: Adding different functional groups to the quinoline moiety can influence target specificity and potency.

Modification of the Linkage: While the core compound has a direct N-C bond, exploring derivatives with different linkers between the two heterocyclic systems could optimize spatial orientation for target binding.

For materials science applications (SPR), the focus will be on correlating structural features with optoelectronic and physical properties. rsc.org Important areas of investigation include:

Tuning Donor-Acceptor Strength: Systematically altering substituents on both rings to fine-tune the HOMO/LUMO energy levels and the intramolecular charge-transfer (ICT) characteristics. rsc.org This is crucial for optimizing the emission color in OLEDs or the absorption spectrum in solar cells.

Controlling Molecular Geometry: Introducing bulky groups to control the degree of molecular packing in the solid state can influence charge mobility in OFETs and prevent aggregation-caused quenching in OLEDs. researchgate.net

Enhancing Thermal and Photochemical Stability: Derivatization can be used to create more robust molecules that can withstand the operational stresses within an electronic device. rsc.org

By combining systematic synthesis, detailed characterization, and computational modeling, robust SAR and SPR models can be developed to guide the creation of next-generation materials and pre-clinical candidates based on the 10H-Phenothiazine, 10-(2-quinolinyl)- scaffold. niscpr.res.in

Q & A

Q. Critical Parameters :

- Temperature control (e.g., 0°C for sensitive intermediates).

- Stoichiometric ratios (e.g., 1.2:1 excess of ethyl chloroacetate over phenothiazine to drive reactions).

- Moisture-sensitive steps requiring anhydrous solvents .

What analytical methods are used to confirm the structure of 10H-Phenothiazine derivatives?

Basic Research Question

Structural validation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to identify substituent patterns (e.g., quinolinyl proton signals at δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- X-ray Crystallography : Resolve bond lengths (e.g., C–S bonds ~1.76 Å) and dihedral angles (e.g., phenothiazine core bending ~147°) .

Advanced Tip : Use SHELXTL or Olex2 for crystallographic refinement, especially for disordered structures .

How should researchers address isomer formation during synthesis?

Advanced Research Question

Isomerization often arises from steric hindrance or regioselective coupling. Strategies include:

- Chromatographic Separation : Use silica gel columns with gradient elution (e.g., hexane:ethyl acetate 10:1 → 3:1) to isolate isomers .

- Crystallographic Analysis : Identify isomer ratios via single-crystal X-ray diffraction (e.g., 0.54:0.46 isomer ratio in cocrystals) .

- Reaction Optimization : Adjust catalysts (e.g., Pd(dba)₂ vs. Buchwald-Hartwig conditions) to favor desired regioisomers .

What challenges arise in crystallographic analysis of 10H-Phenothiazine derivatives, and how are they resolved?

Advanced Research Question

Common Challenges :

Q. Resolution Methods :

Q. Example Crystallographic Parameters :

| Parameter | Value (Triclinic P1) |

|---|---|

| a, b, c (Å) | 12.648, 12.665, 14.697 |

| α, β, γ (°) | 77.49, 64.81, 82.97 |

| V (ų) | 2078.62 |

| Z | 4 |

How can electronic properties of 10H-Phenothiazine derivatives be studied for material science applications?

Advanced Research Question

- UV-Vis Spectroscopy : Measure λmax for charge-transfer transitions (e.g., phenothiazine → quinolinyl π-π* transitions at ~350 nm) .

- Cyclic Voltammetry : Determine oxidation potentials (e.g., phenothiazine E₀ₓ ~0.5 V vs. Ag/Ag⁺) to assess electron-donating capacity .

- DFT Calculations : Model HOMO-LUMO gaps (e.g., using Gaussian09 with B3LYP/6-31G*) to predict semiconductor behavior .

How are biological activities of 10H-Phenothiazine derivatives evaluated in pharmacological studies?

Basic Research Question

- Enzyme Assays : Test inhibition of histone deacetylases (HDACs) via fluorometric substrates (e.g., acetylated lysine derivatives) .

- Cell Viability : Use MTT assays on cancer cell lines (e.g., IC₅₀ values for apoptosis induction) .

- Receptor Binding : Radioligand displacement assays (e.g., dopamine D₂ receptor affinity using [³H]spiperone) .

How should conflicting data in analytical results be resolved?

Advanced Research Question

- Iterative Refinement : Cross-validate NMR, MS, and crystallographic data to resolve discrepancies (e.g., unexpected melting points due to polymorphism) .

- Statistical Analysis : Apply Rietveld refinement for powder XRD data or Bayesian methods for probabilistic modeling of disordered structures .

- Peer Review : Consult collaborative networks to interpret ambiguous results (e.g., isomer ratios in cocrystals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。